
(2E,6Z)-1,1-Diethoxynona-2,6-diene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E,6Z)-1,1-Diethoxynona-2,6-diene is an organic compound with the molecular formula C13H24O2 It is characterized by its unique structure, which includes two ethoxy groups and a conjugated diene system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2E,6Z)-1,1-Diethoxynona-2,6-diene can be achieved through a Wittig reaction. This involves the reaction of a (6,6-dialkoxy-4-hexenylidene)triphenylphosphorane compound with propanal to form the desired product . The reaction conditions typically include the use of a suitable solvent, such as tetrahydrofuran (THF), and may require a base to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, can be applied to scale up the laboratory synthesis to industrial levels.
Análisis De Reacciones Químicas
Types of Reactions
(2E,6Z)-1,1-Diethoxynona-2,6-diene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the diene system into alkanes or alkenes.
Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield nonadienal or nonanoic acid, while reduction can produce nonane derivatives.
Aplicaciones Científicas De Investigación
(2E,6Z)-1,1-Diethoxynona-2,6-diene has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the synthesis of polymers, fragrances, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which (2E,6Z)-1,1-Diethoxynona-2,6-diene exerts its effects involves its ability to participate in various chemical reactions. The conjugated diene system allows it to undergo cycloaddition reactions, such as the Diels-Alder reaction, which can form cyclic compounds. The ethoxy groups can be hydrolyzed or substituted, providing versatility in its chemical behavior. Molecular targets and pathways involved include interactions with enzymes and other proteins that facilitate these reactions .
Comparación Con Compuestos Similares
Similar Compounds
(2E,4Z)-2,4-Hexadienal: Another conjugated diene with similar reactivity but different functional groups.
(2E,6Z)-2,6-Nonadienal: Similar structure but lacks the ethoxy groups, leading to different reactivity and applications.
(2E,4E)-2,4-Hexadien-1-ol: Contains a hydroxyl group instead of ethoxy groups, affecting its chemical properties.
Uniqueness
(2E,6Z)-1,1-Diethoxynona-2,6-diene is unique due to its combination of a conjugated diene system and ethoxy groups, which provide a balance of reactivity and stability. This makes it a valuable compound for various synthetic and research applications.
Propiedades
Número CAS |
67674-36-6 |
|---|---|
Fórmula molecular |
C13H24O2 |
Peso molecular |
212.33 g/mol |
Nombre IUPAC |
(2E,6E)-1,1-diethoxynona-2,6-diene |
InChI |
InChI=1S/C13H24O2/c1-4-7-8-9-10-11-12-13(14-5-2)15-6-3/h7-8,11-13H,4-6,9-10H2,1-3H3/b8-7+,12-11+ |
Clave InChI |
GCIRJCKOUVCUBZ-NJHWEWLZSA-N |
SMILES |
CCC=CCCC=CC(OCC)OCC |
SMILES isomérico |
CC/C=C/CC/C=C/C(OCC)OCC |
SMILES canónico |
CCC=CCCC=CC(OCC)OCC |
Densidad |
0.860-0.868 |
Descripción física |
colourless oily liquid with a fresh, green, cucumber odour |
Solubilidad |
insoluble in water; soluble in organic solvents, oils miscible at room temperature (in ethanol) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Benzyl-3-(4-methylphenyl)sulfonyl-3,6-diazabicyclo[2.2.1]heptane](/img/structure/B1615041.png)

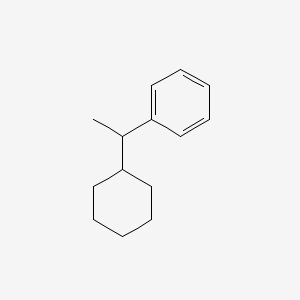
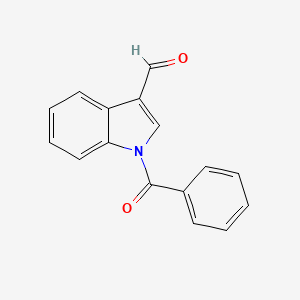
![2-[(2,4-Dinitrophenyl)amino]-3-sulfopropanoic acid](/img/structure/B1615051.png)



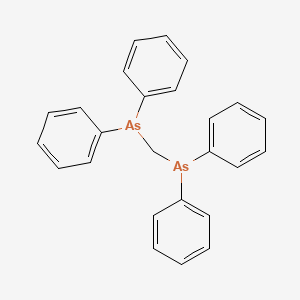
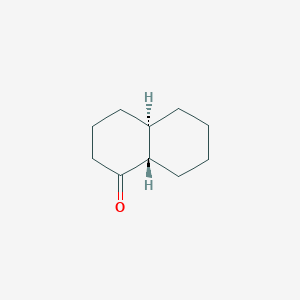

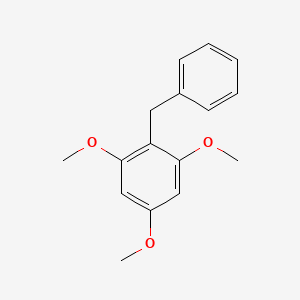
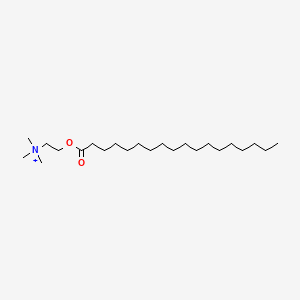
![n-[3-(dimethylamino)propyl]octanamide](/img/structure/B1615065.png)
